molecular formula C23H22N4O B2389170 2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539840-52-3

2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2389170
CAS No.: 539840-52-3
M. Wt: 370.456
InChI Key: VDIMVOJPAVSIKB-UHFFFAOYSA-N
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Description

2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with two m-tolyl groups.

Preparation Methods

The synthesis of 2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a quinazoline derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using high-throughput techniques and advanced catalytic systems .

Chemical Reactions Analysis

2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Scientific Research Applications

2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,

Properties

IUPAC Name

2,9-bis(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-14-6-3-8-16(12-14)21-20-18(10-5-11-19(20)28)24-23-25-22(26-27(21)23)17-9-4-7-15(2)13-17/h3-4,6-9,12-13,21H,5,10-11H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIMVOJPAVSIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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